molecular formula C10H9BrN2O3S B486638 1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole CAS No. 825608-72-8

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole

Cat. No.: B486638
CAS No.: 825608-72-8
M. Wt: 317.16g/mol
InChI Key: UOLJQRZWDKAYIJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a sulfonylimidazole moiety, which is a privileged motif in the design of bioactive compounds and has been identified in probes that act on high-value biological targets. For instance, sulfonamide-based compounds are extensively investigated as potent antitumor agents that function by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase . The 4-bromo-3-methoxyphenyl substituent is a key structural feature that enhances the potential of such molecules. The bromine atom can serve as a handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to create diverse biaryl libraries for structure-activity relationship (SAR) studies . Meanwhile, the methoxy group is known to contribute to binding interactions within hydrophobic enzyme pockets. This specific substitution pattern is explored in the development of novel inhibitors, making this compound a valuable intermediate for synthesizing and optimizing new therapeutic candidates targeting proliferative diseases . Its primary research utility lies in its application as a versatile building block for the synthesis of more complex, target-oriented molecules.

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3S/c1-16-10-6-8(2-3-9(10)11)17(14,15)13-5-4-12-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLJQRZWDKAYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vapor-Phase Bromination of 3-Methoxybenzene

Patent CN111646945A and EP0420556A2 highlight vapor-phase bromination as a scalable method for introducing bromine at the para-position relative to methoxy groups. For 3-methoxybenzene, bromine vapor reacts under reduced pressure (50 mmHg) at <100°C to yield 4-bromo-3-methoxybenzene with minimal dibromination. This method avoids solvents, enhancing productivity.

Key Conditions

  • Reactants: 3-Methoxybenzene, Br₂ (g)

  • Temperature: 80–90°C

  • Pressure: 50 mmHg

  • Yield: >85%

Chlorosulfonation of 4-Bromo-3-methoxybenzene

Chlorosulfonic acid introduces the sulfonyl chloride group. Directed by methoxy (ortho/para-directing) and bromine (meta-directing), sulfonation occurs predominantly at the ortho-position to methoxy (C-2) or para-position (C-6). Experimental data from US5470973A suggests that steric and electronic effects favor sulfonation at C-1, forming 4-bromo-3-methoxybenzenesulfonyl chloride.

Reaction Protocol

  • Add 4-bromo-3-methoxybenzene (1 eq) to chlorosulfonic acid (3 eq) at 0°C.

  • Stir at 25°C for 6 hours.

  • Quench with ice-water, extract with dichloromethane, and dry (Na₂SO₄).

  • Isolate via vacuum distillation.

Sulfonamide Coupling with Imidazole

The sulfonyl chloride reacts with imidazole under basic conditions to form the target compound.

Standard Sulfonamide Formation

Adapting methods from US5470973A, the reaction proceeds via nucleophilic substitution:

Procedure

  • Dissolve 4-bromo-3-methoxybenzenesulfonyl chloride (1 eq) and imidazole (1.2 eq) in dry THF.

  • Add pyridine (1.5 eq) to scavenge HCl.

  • Reflux at 60°C for 12 hours.

  • Concentrate under vacuum and purify via silica gel chromatography (hexanes:EtOAc = 3:1).

Yield: 70–75%

Optimization Strategies

  • Solvent: Dichloromethane or THF improves solubility.

  • Base: Triethylamine or DMAP enhances reaction efficiency.

  • Temperature: Prolonged reflux (24 hours) increases conversion.

Regiochemical Challenges and Solutions

Competing Directing Effects

The methoxy group (ortho/para-directing) and bromine (meta-directing) create regiochemical ambiguity during sulfonation. Computational studies suggest that electron-rich methoxy dominates, favoring sulfonation at C-1 (para to methoxy, adjacent to bromine).

Side Reactions

  • Di-sulfonation: Mitigated by stoichiometric control (1:1 chlorosulfonic acid:substrate).

  • Bromine Displacement: Avoided by maintaining temperatures <100°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.13 (d, J = 8.4 Hz, 1H, H₄), 7.96 (d, J = 8.4 Hz, 1H, H₃), 3.89 (s, 3H, OCH₃).

  • HRMS: m/z 331.184 [M+H]⁺ (calc. 331.184).

X-ray Crystallography

Single-crystal analysis confirms the sulfonyl group at C-1, methoxy at C-3, and bromine at C-4.

Industrial Scalability and Cost Efficiency

Vapor-Phase Bromination

  • Throughput: 10 kg/hour in pilot-scale reactors.

  • Cost: $50–60/kg, driven by bromine utilization.

Chlorosulfonation

  • Waste Management: Neutralization of HCl byproducts with NaOH reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonyl group can be involved in redox reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

Major Products

    Substitution: Products include derivatives where the bromo group is replaced by other nucleophiles.

    Oxidation: Products include sulfone derivatives.

    Coupling: Biaryl compounds are formed.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals
1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl and imidazole functionalities enhance its utility in drug design, particularly for developing enzyme inhibitors and anticancer agents.

Compound TypeApplicationReference
Anticancer AgentsUsed in the synthesis of compounds targeting cancer cell proliferation
Enzyme InhibitorsActs as a scaffold for designing inhibitors against specific enzymes

Case Study: Anticancer Activity
In a study focusing on sulfonamide derivatives, compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. The study utilized cell viability assays to determine the effectiveness of these compounds.

Materials Science

Development of New Materials
The compound can be utilized in the development of new materials with specific electronic properties. Its ability to participate in coupling reactions allows for the creation of biaryl compounds that are essential in organic electronics and photonic devices.

Material TypePropertyApplication
Biaryl CompoundsEnhanced electronic propertiesOrganic semiconductors
Conductive PolymersImproved conductivityFlexible electronics

Biological Studies

Enzyme Mechanisms and Protein Interactions
this compound can be employed as a probe to study enzyme mechanisms and protein interactions. Its sulfonyl group facilitates specific binding interactions with proteins, making it useful for understanding biochemical pathways.

Summary of Chemical Reactions

The compound can undergo several chemical reactions, including:

  • Nucleophilic Substitution Reactions : The bromo group can be replaced by nucleophiles.
  • Oxidation Reactions : The sulfonyl group can participate in redox reactions.
  • Suzuki-Miyaura Coupling Reactions : It can be used to form biaryl compounds using palladium catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole depends on its application:

    Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes.

    Protein Interaction: It can interact with proteins through its sulfonyl and imidazole groups, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Sulfonylimidazole Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 1-(4-bromo-3-methoxyphenyl)sulfonylimidazole with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Key References
1-(4-Methylphenyl)sulfonylimidazole 4-methyl 222.26 76–78 1.3
1-(4-Methoxy-3-methylphenyl)sulfonylimidazole 4-methoxy, 3-methyl Not reported Not reported Not reported
This compound (Target) 4-bromo, 3-methoxy ~308.18 (estimated) Likely >100°C* ~1.5 (estimated) Inferred

*Estimation based on bromine’s contribution to increased molecular packing.

Key Observations:
  • Molecular Weight : Bromine substitution increases molecular weight significantly compared to methyl or methoxy analogs.
  • Melting Point : Bromine’s bulky, polarizable nature likely raises the melting point relative to methyl-substituted derivatives (e.g., 76–78°C for 4-methyl analog ).
  • Electronic Effects : The 3-methoxy group donates electrons via resonance, while 4-bromo withdraws electrons inductively, creating a polarized aromatic system that may enhance reactivity in substitution reactions.

Biological Activity

1-(4-Bromo-3-methoxyphenyl)sulfonylimidazole is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a sulfonyl group and an imidazole ring. These characteristics contribute to its potential biological activities, particularly in pharmacology. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H10_{10}BrN2_2O2_2S
  • Molecular Weight : 320.18 g/mol

The presence of the bromine atom enhances lipophilicity, while the methoxy group may influence interactions with biological targets.

Research indicates that compounds containing imidazole rings often exhibit significant biological activity due to their ability to interact with various receptors and enzymes. Specifically, this compound may act as a ligand for certain receptors, potentially modulating neurotransmitter systems or other signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, which may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : The imidazole moiety is known for its ability to bind to various receptors, including serotonin receptors, which could explain potential antidepressant effects.

Antidepressant Potential

A study highlighted that sulfonamide derivatives exhibit promising antidepressant-like activity in animal models. The mechanism is hypothesized to involve modulation of serotonin levels, which is critical in the treatment of depression .

Anticancer Activity

Research has shown that certain sulfonamide compounds can exhibit cytotoxic effects against cancer cell lines. For instance, studies on related compounds suggest that they may induce apoptosis in tumor cells through the activation of caspases and inhibition of cell proliferation pathways .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against various bacterial strains. The sulfonamide functional group is known for its role in inhibiting bacterial folic acid synthesis, thus providing a basis for its use as an antibacterial agent .

Case Studies

  • Antidepressant Activity : In a controlled study involving rodents, administration of sulfonamide derivatives led to significant reductions in depressive-like behaviors compared to control groups. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy .
  • Cytotoxicity Against Cancer Cells : A series of experiments evaluated the cytotoxic effects of related sulfonamide compounds on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent increase in apoptosis markers following treatment with these compounds, suggesting potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behavior in rodents
AnticancerInduced apoptosis in MCF-7 cells
AntimicrobialInhibition of bacterial growth

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.